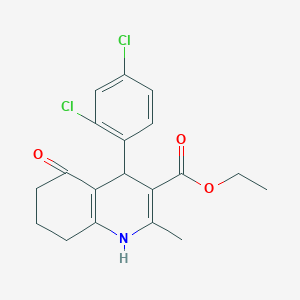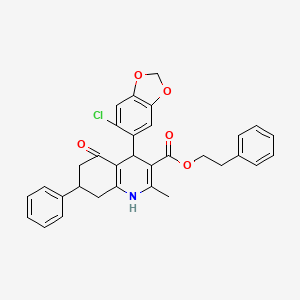![molecular formula C18H17N3O5 B5139858 2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)
2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid, commonly known as NPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
NPB has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. NPB has also been found to have antimicrobial properties, with studies showing its effectiveness against a range of bacteria and fungi. Additionally, NPB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of NPB is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. NPB has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
NPB has been found to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of cancer cells. NPB has also been found to have antimicrobial properties, with studies showing that it can inhibit the growth of various bacteria and fungi. Additionally, NPB has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NPB has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. Additionally, NPB has been found to be stable under various conditions, making it suitable for use in a range of experiments. However, NPB has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of NPB. One potential area of research is the development of NPB-based drugs for the treatment of cancer, inflammatory diseases, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of NPB and its effects on various cellular processes. Finally, more research is needed to explore the potential applications of NPB in other fields of scientific research, such as materials science and nanotechnology.
Synthesemethoden
NPB can be synthesized through a multi-step process involving the reaction of 3-nitro-4-(1-piperazinyl)benzoic acid with thionyl chloride, followed by the addition of 2-amino benzoic acid. The resulting compound is then purified through recrystallization.
Eigenschaften
IUPAC Name |
2-(3-nitro-4-piperazin-1-ylbenzoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-17(13-3-1-2-4-14(13)18(23)24)12-5-6-15(16(11-12)21(25)26)20-9-7-19-8-10-20/h1-6,11,19H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACVSJWFFWHLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Nitro-4-(1-piperazinyl)benzoyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)
![N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5139793.png)
![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)

![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)
![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
![3-({[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-diethyl-2-pyridinamine](/img/structure/B5139831.png)

![4-chloro-N-cyclohexyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139841.png)



![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)